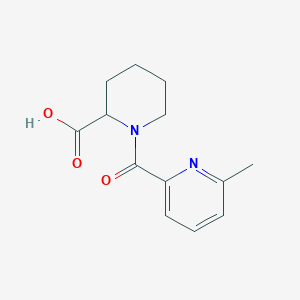
1,2,4-oxadiazole-3-carbonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-oxadiazole-3-carbonyl azide (ODA) is an organic compound that has been gaining a lot of attention in recent years due to its potential applications in various scientific fields. ODA has a unique molecular structure that allows it to be used as a key building block in organic synthesis, as well as a powerful reagent for various reactions. In addition, ODA has been studied for its potential biochemical and physiological effects, and its ability to be used in lab experiments.
Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents in Pharmaceutical Research
1,2,4-Oxadiazoles, including derivatives like 1,2,4-oxadiazole-3-carbonyl azide, have been synthesized as potential anti-infective agents. They exhibit a broad spectrum of activities against bacteria, viruses, and leishmanial infections . These compounds are being studied for their structure-activity relationship (SAR) and mode of action as promising targets in drug discovery.
Agricultural Chemical Development
In agriculture, 1,2,4-oxadiazole derivatives have shown promise as chemical pesticides. They possess biological activities that can combat plant diseases and pests, such as nematodes and fungi . These compounds are particularly effective against pathogens like Xanthomonas oryzae, which cause significant crop losses .
Materials Science: Optoelectronics
The electron-withdrawing properties of the 1,2,4-oxadiazole ring make it a valuable component in optoelectronic devices. It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials where efficient electron transport is crucial .
Scintillating Materials
1,2,4-Oxadiazole derivatives are explored for their use in scintillating materials. These materials are essential in various applications, including medical imaging and radiation detection, due to their ability to emit light when excited by ionizing radiation .
Dyestuff Industry
The dyestuff industry benefits from the unique properties of 1,2,4-oxadiazole compounds. Their ability to form stable, colorful compounds makes them suitable for use as dyes and pigments in various applications, including textiles and inks .
Drug Discovery and Medicinal Chemistry
In drug discovery, the 1,2,4-oxadiazole core is a scaffold for developing new therapeutic agents. Its low lipophilicity and hydrogen bond-accepting capabilities make it an attractive bioisostere for drug development . Researchers are investigating its potential in creating novel treatments for a range of diseases, including cancer and inflammatory conditions .
Wirkmechanismus
Target of Action
1,2,4-Oxadiazole derivatives have been synthesized as anti-infective agents with a broad spectrum of activities, including anti-bacterial, anti-viral, and anti-leishmanial . They have shown affinity to metabotropic glutamate receptor type II and IV, which are attractive molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders . Additionally, some 1,2,4-oxadiazole derivatives have been developed as dual inhibitors of EGFR/VEGFR-2 .
Mode of Action
For instance, some derivatives have been found to inhibit EGFR/VEGFR-2, which are key players in signal transduction pathways that govern cellular processes such as proliferation, differentiation, migration, and angiogenesis .
Biochemical Pathways
For example, some derivatives have been found to inhibit the signaling pathways of EGFR/VEGFR-2, which are involved in cellular processes such as proliferation, differentiation, migration, and angiogenesis .
Pharmacokinetics
1,2,4-oxadiazole derivatives are known for their chemical and heat resistance, which can be advantageous in terms of drug stability and bioavailability .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects . Some derivatives have also shown significant antiproliferative action .
Action Environment
It’s worth noting that the chemical and heat resistance of 1,2,4-oxadiazole derivatives can potentially contribute to their stability under various environmental conditions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,4-oxadiazole-3-carbonyl azide involves the reaction of 1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with sodium azide to form the desired product.", "Starting Materials": [ "1,2,4-oxadiazole-3-carboxylic acid", "Thionyl chloride", "Sodium azide" ], "Reaction": [ "1. Dissolve 1,2,4-oxadiazole-3-carboxylic acid in dry dichloromethane.", "2. Add thionyl chloride dropwise to the solution while stirring at room temperature.", "3. Continue stirring for 2 hours at room temperature.", "4. Evaporate the solvent under reduced pressure to obtain the acid chloride.", "5. Dissolve the acid chloride in dry dichloromethane.", "6. Add sodium azide to the solution and stir at room temperature for 2 hours.", "7. Filter the reaction mixture to remove any solids.", "8. Evaporate the solvent under reduced pressure to obtain the desired product, 1,2,4-oxadiazole-3-carbonyl azide." ] } | |
CAS-Nummer |
39512-61-3 |
Produktname |
1,2,4-oxadiazole-3-carbonyl azide |
Molekularformel |
C3HN5O2 |
Molekulargewicht |
139.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



